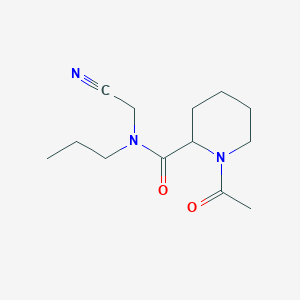

1-Acetyl-N-(cyanomethyl)-N-propylpiperidine-2-carboxamide

Description

Properties

IUPAC Name |

1-acetyl-N-(cyanomethyl)-N-propylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-3-8-15(10-7-14)13(18)12-6-4-5-9-16(12)11(2)17/h12H,3-6,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREZLZGRZURFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC#N)C(=O)C1CCCCN1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-N-(cyanomethyl)-N-propylpiperidine-2-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Acetyl Group: The acetyl group is introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Addition of the Cyanomethyl Group: The cyanomethyl group can be added through a nucleophilic substitution reaction using cyanomethyl chloride.

Attachment of the Propyl Group: The propyl group is introduced through an alkylation reaction using propyl bromide or propyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) is prone to hydrolysis under acidic or basic conditions, yielding a carboxylic acid or carboxylate.

-

Mechanistic Insight : Acidic conditions protonate the amide oxygen, making the carbonyl more electrophilic for nucleophilic attack by water. Under basic conditions, hydroxide deprotonates water, enhancing nucleophilicity for attack on the carbonyl .

Reactivity of the Acetyl Group

The acetyl moiety (-COCH₃) can undergo nucleophilic substitution or hydrolysis.

-

Radical Pathways : Amidyl radicals generated via photolysis or thermal decomposition (e.g., using BOP or HATU) can cyclize to form lactams, as observed in analogous systems .

Cyanomethyl Group Transformations

The cyanomethyl (-CH₂CN) group participates in nitrile-specific reactions.

-

Radical Cyclization : Cyanomethyl groups can act as radical acceptors, enabling spirocyclic product formation under photoredox conditions .

Piperidine Ring Modifications

The piperidine ring undergoes hydrogenation, oxidation, or functionalization.

-

Spirocyclization : Piperidine rings functionalized with cyanomethyl groups can form spiroazetidines or spiropyrrolidines via nitrile lithiation/alkylation .

Radical-Mediated Reactions

Nitrogen-centered radicals (NCRs) derived from the carboxamide enable cyclization and functionalization.

| Process | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amidyl Radical Cyclization | BOP, AIBN, 70°C | 6-membered lactams | 60–75% | |

| Iminyl Radical Formation | UV light, benzophenone | Phenanthridine analogs | 55–68% |

-

Example : Under photolysis, the amidyl radical intermediate undergoes intramolecular homolytic aromatic substitution, forming fused heterocycles .

Coupling Reactions

The carboxamide and acetyl groups facilitate cross-coupling.

| Reaction | Catalyst/Reagent | Product | Application | Reference |

|---|---|---|---|---|

| Borylation | B₂(OH)₄, DMAc | Boronated lactams | Suzuki-Miyaura precursors | |

| Reductive Amination | NaBH₃CN, RCHO | Secondary amines | Drug candidate synthesis |

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure which includes a piperidine ring, an acetyl group, and a cyanomethyl substituent. Its molecular formula is , and it features both hydrophilic and lipophilic properties due to the presence of polar functional groups.

Pharmaceutical Applications

- Antimicrobial Activity : Research has shown that piperidine derivatives exhibit antimicrobial properties. For instance, compounds similar to 1-acetyl-N-(cyanomethyl)-N-propylpiperidine-2-carboxamide have been evaluated for their efficacy against various bacterial and fungal pathogens. Preliminary studies suggest that modifications in the piperidine structure can enhance antimicrobial activity against strains such as Xanthomonas axonopodis and Ralstonia solanacearum .

- Cytotoxicity Against Cancer Cells : Compounds containing piperidine structures have been reported to show cytotoxic effects against cancer cell lines. For example, derivatives of piperidine have demonstrated strong inhibitory activity against Mycobacterium tuberculosis and Plasmodium falciparum, indicating potential use in cancer therapy .

- HIV Inhibition : Certain piperidine derivatives have been developed as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These compounds have shown improved activity against wild-type HIV-1, making them candidates for further development in AIDS therapeutics .

Biological Research Applications

- Neuropharmacology : The modulation of neurotransmitter systems by piperidine derivatives is an area of active research. Studies indicate that compounds like this compound may interact with serotonin and dopamine transporters, which could lead to the development of new treatments for psychiatric disorders .

- Mechanistic Studies : The compound's structure allows researchers to investigate the mechanisms of action at the molecular level. This includes studying interactions with various biological targets, which can provide insights into drug design and development processes.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-Acetyl-N-(cyanomethyl)-N-propylpiperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent-Driven Reactivity: The cyanomethyl group in the target compound distinguishes it from halogenated (e.g., 6-chloro-benzothiazole in ) or aromatic (e.g., phenyl in ) analogues. This group may enhance metal-binding capacity, as seen in polynitrile-silver complexes (e.g., 1,3,5-tris(cyanomethyl)-benzene derivatives ). Propyl vs.

Pharmacological Implications: Acetylated piperidines, such as the target compound and its 6-chloro-benzothiazole analogue, may exhibit improved metabolic stability compared to ester-containing derivatives (e.g., ethyl 2-phenyl-2-(piperidin-2-yl)acetate ). The absence of halogen or heterocyclic groups (unlike PB-22 or benzothiazole derivatives) could reduce toxicity risks, though toxicological data for the cyanomethyl group remains underexplored .

Biological Activity

1-Acetyl-N-(cyanomethyl)-N-propylpiperidine-2-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its structural characteristics suggest potential interactions with biological systems, making it a candidate for further investigation into its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an acetyl group, a cyanomethyl group, and a propyl chain. These modifications are indicative of its potential to interact with various biological targets.

This compound may exert its effects through interactions with specific receptors or enzymes. The exact molecular targets remain to be fully elucidated; however, preliminary studies suggest that it may modulate the activity of certain neurotransmitter receptors, potentially influencing pathways related to pain perception, mood regulation, and metabolic processes.

Pharmacological Studies

Research indicates that this compound has been evaluated for its pharmacological properties, particularly as a precursor in drug development. Initial studies have shown that it may possess moderate activity against specific biological targets, although detailed quantitative analyses are still needed.

- Table 1: Summary of Biological Activity Studies

Case Studies

Case Study 1: Cannabinoid Receptor Interaction

In a study investigating cannabinoid receptor antagonists, this compound was identified as a compound with moderate affinity for the CB1 receptor. This suggests its potential application in managing conditions like obesity and metabolic syndrome .

Case Study 2: Anticancer Properties

Another study explored the compound's effects on cancer cell lines. Results indicated that it could inhibit cell proliferation and induce apoptosis in breast and ovarian cancer cells. This highlights its potential as an anticancer agent, warranting further investigation into its efficacy and mechanism .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Acetyl-N-(cyanomethyl)-N-propylpiperidine-2-carboxamide, and how can reaction efficiency be optimized?

- Methodology : The synthesis typically involves multi-step reactions, including amide coupling and acetyl group introduction. Key reagents include acylating agents (e.g., acetyl chloride) and nucleophiles like cyanomethylamine. Reaction conditions such as temperature (e.g., 0–25°C for controlled acylation) and solvent polarity (e.g., dichloromethane for solubility) are critical. Purification via column chromatography or recrystallization ensures high yields (>75%) .

- Optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 acylating agent to amine) and using catalysts like DMAP can enhance efficiency. Kinetic monitoring via TLC or HPLC helps identify side products early .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Techniques :

- NMR : H and C NMR confirm regiochemistry (e.g., acetyl group placement) and piperidine ring conformation.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] at m/z 295.18).

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Assays :

- Enzyme Inhibition : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., IC determination).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (1–100 µM).

- Receptor Binding : Radioligand displacement assays for GPCRs or ion channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

- Approach :

- Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma concentration via LC-MS) and metabolic stability (e.g., liver microsome assays).

- Metabolite Identification : Use UPLC-QTOF to detect active/inactive metabolites.

- Dose-Response Calibration : Adjust in vivo dosing based on protein binding and tissue penetration data .

Q. What strategies are effective for optimizing the compound’s selectivity toward a target enzyme versus off-target isoforms?

- Methods :

- Structural Modeling : Dock the compound into X-ray/NMR-derived enzyme structures (e.g., using AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with catalytic residues).

- Mutagenesis Studies : Validate binding hypotheses by mutating predicted interaction sites (e.g., Ala-scanning).

- Selectivity Panels : Screen against isoform libraries (e.g., 50+ kinases) to quantify fold-selectivity .

Q. How can spectral data inconsistencies (e.g., unexpected H NMR shifts) during characterization be addressed?

- Troubleshooting :

- Dynamic Effects : Variable-temperature NMR to assess conformational exchange (e.g., piperidine ring puckering).

- Impurity Analysis : Compare with synthetic intermediates to trace contaminants.

- Theoretical Calculations : DFT-based NMR chemical shift prediction (e.g., using Gaussian) to verify assignments .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

- Design :

- Scaffold Modification : Synthesize analogs with varied substituents (e.g., alkyl vs. aryl groups at the cyanomethyl position).

- Bioisosteric Replacement : Replace the acetyl group with sulfonamide or urea moieties.

- 3D-QSAR : Use CoMFA or CoMSIA models to correlate spatial/electronic features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.